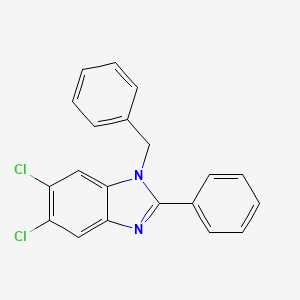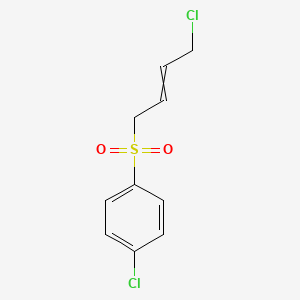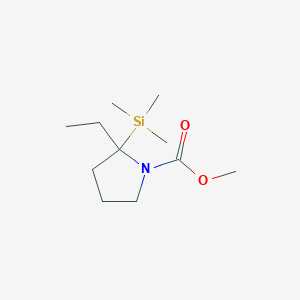![molecular formula C23H20ClN3O3S B12614387 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea CAS No. 918493-73-9](/img/structure/B12614387.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea is a chemical compound with the molecular formula C23H20ClN3O3S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Vorbereitungsmethoden
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl chloride to form the benzenesulfonyl derivative. This intermediate is then reacted with 2-phenylethylamine and a coupling reagent such as carbonyldiimidazole (CDI) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in tumor growth and survival. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea can be compared with other indole derivatives, such as:
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Similar structure but lacks the chlorine atom at the 5-position, which may affect its reactivity and biological activity.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Contains a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-N’-(2-phenylethyl)urea: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic properties.
The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
918493-73-9 |
|---|---|
Molekularformel |
C23H20ClN3O3S |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-11-12-20-19(15-17)21(31(29,30)18-9-5-2-6-10-18)22(26-20)27-23(28)25-14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2,(H2,25,27,28) |
InChI-Schlüssel |
MRMALBSULWMNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

amino}oxidanide](/img/structure/B12614371.png)


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)


![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
